molecular formula C12H17N3O4S B15273894 N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide

N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B15273894
M. Wt: 299.35 g/mol
InChI Key: YDSPLTFXCYAVJH-UHFFFAOYSA-N
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Description

N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide (CAS 1578052-04-6) is a high-purity chemical building block offered for research applications . With the molecular formula C12H17N3O4S and a molecular weight of 299.35 g/mol, this compound features a unique structure combining an aminomethyl cyclopentyl group with a 2-nitrobenzenesulfonamide moiety . The 2-nitrobenzenesulfonamide (o-Nosyl) group is a versatile protecting group in organic synthesis, particularly for amines, and can be selectively removed under mild conditions, making this compound a valuable intermediate for constructing complex molecules . Researchers utilize this and related sulfonamide compounds in medicinal chemistry and drug discovery for the synthesis of targeted libraries . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and cold-chain transportation are recommended to preserve the integrity of the product .

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-[2-(aminomethyl)cyclopentyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H17N3O4S/c13-8-9-4-3-5-10(9)14-20(18,19)12-7-2-1-6-11(12)15(16)17/h1-2,6-7,9-10,14H,3-5,8,13H2

InChI Key

YDSPLTFXCYAVJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2-aminomethyl cyclopentylamine, which is then reacted with 2-nitrobenzenesulfonyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide and related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties/Applications Evidence Source
This compound Not explicitly given Not provided 2-nitrobenzenesulfonamide with 2-(aminomethyl)cyclopentyl substituent Likely moderate lipophilicity due to cyclopentyl group; potential enzyme inhibitor
N-[1-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide (positional isomer) C₁₂H₁₇N₃O₄S 299.35 1-(aminomethyl)cyclopentyl substituent; positional isomer of the target compound Possible differences in steric hindrance and binding affinity compared to 2-substituted isomer
N-(2-Methylphenyl)-2-nitrobenzenesulfonamide C₁₃H₁₂N₂O₄S Not provided Aryl (2-methylphenyl) substituent instead of cyclopentyl-aminomethyl Enhanced aromatic interactions; potential antimicrobial activity
(R)-N-(2-hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide C₉H₁₂N₂O₅S 260.27 Chiral (R)-2-hydroxy-1-methylethyl group; hydroxyl group introduces hydrogen bonding Improved solubility; enantioselective applications in drug design
2-(Aminomethyl)-N-(2-pyridin-2-ylethyl)benzenesulfonamide C₁₄H₁₇N₃O₂S 291.37 Pyridinylethyl substituent; aromatic and basic nitrogen Enhanced solubility and π-π interactions; potential CNS-targeting agents

Key Comparative Analysis:

Positional Isomerism: The 1-(aminomethyl)cyclopentyl isomer (CAS 1607328-02-8) shares the same molecular formula as the target compound but differs in substituent position. This minor structural variation could lead to significant differences in biological activity due to altered steric interactions or conformational flexibility .

Aromatic vs. Aliphatic Substituents: N-(2-Methylphenyl)-2-nitrobenzenesulfonamide replaces the cyclopentyl group with a 2-methylphenyl ring, favoring aromatic stacking interactions but reducing aliphatic flexibility. This may enhance binding to hydrophobic enzyme pockets .

Chirality and Functional Groups :

  • The (R)-configured hydroxy-methylethyl group in (R)-N-(2-hydroxy-1-methylethyl)-2-nitrobenzenesulfonamide adds a chiral center and hydroxyl group, enhancing hydrogen-bonding capacity. This is critical for enantioselective drug-receptor interactions, a feature absent in the achiral target compound .

Nitro Group Reactivity :
All compounds share a 2-nitrobenzenesulfonamide core, which is electron-deficient due to the nitro group. This group can act as a leaving group in synthetic modifications (e.g., reduction to amines), making these compounds versatile intermediates in organic synthesis .

Research Implications and Gaps

  • Synthetic Utility: The target compound’s cyclopentyl-aminomethyl group may require specialized protection strategies during synthesis, contrasting with the simpler alkyl or aryl substituents in analogs .
  • Data Limitations : Key parameters such as solubility, logP, and toxicity are absent in the evidence, highlighting the need for further experimental characterization.

Biological Activity

N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide, with the CAS number 1835737-18-2, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a sulfonamide group linked to a nitro-substituted aromatic ring and a cyclopentyl moiety. The molecular formula is C12H17N3O4SC_{12}H_{17}N_{3}O_{4}S with a molecular weight of 299.35 g/mol. The compound exhibits specific properties that contribute to its biological activity, including its ability to interact with various biological targets.

1. Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. Research indicates that sulfonamides can act as bacteriostatic agents by inhibiting bacterial folate synthesis. In studies involving various bacterial strains, this compound has shown varying levels of activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus>100 μM
Escherichia coli>100 μM
Pseudomonas aeruginosa>100 μM

Despite showing no remarkable antimicrobial activity below 100 μM in some studies, the compound's structural modifications could enhance its efficacy against specific pathogens .

2. Anticancer Activity

Recent advances in the study of sulfonamides reveal their potential as anticancer agents. This compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated that compounds with similar structures can effectively inhibit CDK4 and CDK2, leading to reduced proliferation of cancer cells .

Case Study: CDK Inhibition

A study highlighted the effectiveness of related sulfonamide derivatives in treating malignancies by targeting CDK pathways. The results indicated significant reductions in cell viability in cancer cell lines treated with these compounds, underscoring the potential therapeutic applications of this compound .

3. Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound exhibits other biological activities:

  • Antioxidant Activity : Some sulfonamides have demonstrated radical scavenging capabilities, contributing to their potential as therapeutic agents against oxidative stress-related diseases .
  • Urease Inhibition : Certain derivatives possess urease inhibitory activity, which may be beneficial in treating conditions like urinary tract infections .

Q & A

Basic: What are the optimal synthetic routes for N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide, and how are key intermediates purified?

The synthesis typically involves:

  • Sulfonamide formation : Reacting 2-nitrobenzenesulfonyl chloride with a cyclopentylamine derivative (e.g., 2-(aminomethyl)cyclopentylamine) under basic conditions (e.g., pyridine or triethylamine) .
  • Cyclopentylamine preparation : Cyclopentene may undergo hydroamination or reductive amination to introduce the aminomethyl group .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Analytical confirmation via 1H^1H-NMR and LC-MS is critical to validate structural integrity .

Advanced: How can stereochemical challenges during cyclopentyl group functionalization be resolved?

The aminomethylcyclopentyl moiety may introduce stereoisomerism. To address this:

  • Chiral auxiliaries : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclopentene hydroamination .
  • Chiral HPLC : Separate diastereomers post-synthesis using a Chiralpak® IA column with hexane/isopropanol mobile phases .
  • X-ray crystallography : Confirm absolute configuration of intermediates, as demonstrated for similar sulfonamide derivatives .

Basic: What biological activities are associated with this compound, and what assays are used for evaluation?

  • Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). The nitro group enhances electron-deficient interactions with bacterial enzymes .
  • Anticancer potential : Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). The sulfonamide group may inhibit carbonic anhydrase IX, a tumor-associated enzyme .

Advanced: How can contradictory data on solubility and bioavailability be reconciled in preclinical studies?

Conflicting solubility reports may arise from:

  • Solvent choice : Use standardized solvents (e.g., DMSO for stock solutions) and quantify solubility via UV-Vis spectroscopy at λ~270 nm (nitro group absorbance) .
  • Prodrug strategies : Modify the aminomethyl group with acetyl or Boc protections to enhance lipophilicity, followed by enzymatic cleavage in vivo .
  • Computational modeling : Predict logP and solubility via COSMO-RS or MD simulations to guide formulation .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry (e.g., sulfonamide linkage at benzene C1) and cyclopentyl substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ~352.1 Da) .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column with acetonitrile/water gradients .

Advanced: How does structural modification of the nitro group impact biological activity?

  • Nitro reduction : Catalytic hydrogenation (Pd/C, H2_2) converts the nitro to an amine, altering electronic properties and target binding. Compare activities of the nitro vs. amine derivatives .
  • Bioisosteric replacement : Substitute nitro with cyano or trifluoromethyl groups to maintain electron-withdrawing effects while improving metabolic stability .

Basic: What safety precautions are recommended for handling this compound?

  • Toxicity screening : Assess acute toxicity in vitro (e.g., HepG2 cell viability) and in vivo (rodent LD50_{50}) due to potential nitro group genotoxicity .
  • PPE : Use nitrile gloves, fume hoods, and eye protection. Nitroaromatics may sensitize skin or respiratory tracts .

Advanced: How can computational tools guide SAR studies for this sulfonamide?

  • Docking simulations : Model interactions with carbonic anhydrase IX (PDB ID: 3IAI) to predict binding affinity changes upon substituent modification .
  • QM/MM calculations : Optimize the aminomethylcyclopentyl conformation to minimize steric clashes in enzyme active sites .

Basic: What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at -20°C in amber vials to prevent photodegradation .
  • Hydrolytic stability : Monitor pH-dependent degradation (e.g., nitro group hydrolysis in acidic conditions) via accelerated stability testing .

Advanced: How can contradictory in vitro vs. in vivo efficacy data be investigated?

  • Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., nitro-reduced derivatives) in plasma .
  • Pharmacokinetic studies : Measure AUC and Cmax_{\text{max}} in rodent models to assess bioavailability limitations .

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